Allyl bromide

Catalog No.
S584259
CAS No.
106-95-6
M.F
C3H5Br
M. Wt
120.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl bromide

CAS Number

106-95-6

Product Name

Allyl bromide

IUPAC Name

3-bromoprop-1-ene

Molecular Formula

C3H5Br

Molecular Weight

120.98 g/mol

InChI

InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2

InChI Key

BHELZAPQIKSEDF-UHFFFAOYSA-N

SMILES

C=CCBr

Solubility

0.03 M
Miscible with alcohol, chloroform, ether, carbon disulfide, carbon tetrachloride
In water, 3,835 mg/L at 25 °C

Synonyms

3-Bromo-1-propene; 1-Bromo-2-propene; 2-Propenyl Bromide; 3-Bromo-1-propene; 3-Bromopropene; 3-Bromopropylene; Allyl Bromide; NSC 7596

Canonical SMILES

C=CCBr
  • Alkylation

    Allyl bromide can act as an alkylating agent, introducing the allyl group to other molecules through nucleophilic substitution reactions. This process is essential for synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and polymers .

  • Allylic substitutions

    The allyl group in allyl bromide participates readily in allylic substitutions, where the carbon atom adjacent to the double bond becomes the reaction site. This property allows for the introduction of diverse functional groups into organic molecules, leading to the synthesis of complex target structures .

  • Cross-coupling reactions

    Allyl bromide is a suitable substrate for various cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings. These powerful techniques enable the formation of carbon-carbon bonds between allyl bromide and diverse coupling partners, providing a versatile route to complex organic molecules .

Polymer Chemistry

Allyl bromide finds applications in polymer chemistry, particularly in the synthesis of addition polymers:

  • Free radical polymerization

    Allyl bromide readily undergoes free radical polymerization, leading to the formation of poly(allyl bromide) (PBAB). This polymer possesses unique properties, such as flame retardancy and cross-linking ability, making it valuable in various applications .

  • Copolymerization

    Allyl bromide can be co-polymerized with other monomers to create copolymers with tailored properties. These copolymers can exhibit a wider range of functionalities compared to homopolymers, making them suitable for diverse applications in materials science .

Other Research Applications

Beyond organic synthesis and polymer chemistry, allyl bromide finds applications in other research areas:

  • Chemical modification of biomolecules

    Allyl bromide can be used to modify biomolecules, such as proteins and nucleic acids, by introducing the allyl group. This modification can be employed to study the structure-function relationships of biomolecules or for the development of novel bioconjugates .

  • Material science research

    Allyl bromide serves as a precursor for the synthesis of various materials with specific properties. For example, it can be used to prepare flame retardant coatings or materials with antimicrobial activity .

Allyl bromide, also known as 3-bromopropene, is an organic halide with the chemical formula C₃H₅Br. It appears as a colorless liquid, although commercial samples may exhibit a yellow or brown tint due to impurities. This compound has a pungent, irritating odor and is classified as an alkylating agent, which makes it useful in various chemical syntheses, including the production of polymers and pharmaceuticals. Due to its reactivity, allyl bromide is considered more hazardous than other similar compounds, such as allyl chloride, and requires careful handling to avoid exposure and potential health risks .

Allyl bromide is a hazardous compound and requires proper handling in a scientific research setting. Here are some key safety concerns:

  • Toxicity: Allyl bromide is toxic by inhalation, ingestion, and skin contact. It can cause irritation of the eyes, skin, and respiratory system. Chronic exposure may lead to nerve damage [].
  • Flammability: Allyl bromide is flammable and can readily ignite. Its vapors are heavier than air and can form explosive mixtures [].
  • Reactivity: Allyl bromide can react violently with strong oxidizing agents and strong bases [].

Recommendations for Safe Handling

  • Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling allyl bromide.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store allyl bromide in a cool, dry place away from heat, light, and incompatible chemicals.
  • Dispose of waste according to local regulations.

Allyl bromide is primarily recognized for its role as an electrophilic alkylating agent. It readily reacts with nucleophiles, facilitating the introduction of the allyl group into various organic molecules. The general reaction can be represented as follows:

CH2=CHCH2Br+NuCH2=CHCH2Nu+Br\text{CH}_2=\text{CHCH}_2\text{Br}+\text{Nu}^-\rightarrow \text{CH}_2=\text{CHCH}_2\text{Nu}+\text{Br}^-

Where Nu represents a nucleophile such as amines or carbanions. Additionally, allyl bromide can undergo reactions with magnesium metal in dry ether to form allylmagnesium bromide, a Grignard reagent:

CH2=CHCH2Br+MgCH2=CHCH2MgBr\text{CH}_2=\text{CHCH}_2\text{Br}+\text{Mg}\rightarrow \text{CH}_2=\text{CHCH}_2\text{MgBr}

This compound can also participate in hydrohalogenation reactions and halogen-exchange reactions with allyl chloride .

Research indicates that allyl bromide exhibits mutagenic properties. Studies have demonstrated that it can induce unscheduled DNA synthesis in human cell lines and show mutagenic effects in bacterial assays. The potency of allyl bromide's mutagenicity is generally ranked lower than that of allyl iodide but higher than allyl chloride. In vivo studies have confirmed its ability to form DNA adducts, which are indicative of its potential cancer-initiating capabilities .

Allyl bromide is typically synthesized through several methods:

  • Hydrohalogenation: The most common method involves reacting allyl alcohol with hydrobromic acid:
    CH2=CHCH2OH+HBrCH2=CHCH2Br+H2O\text{CH}_2=\text{CHCH}_2\text{OH}+\text{HBr}\rightarrow \text{CH}_2=\text{CHCH}_2\text{Br}+\text{H}_2\text{O}
  • Halogen-Exchange Reaction: Allyl chloride can be treated with hydrobromic acid in the presence of copper bromide to yield allyl bromide.
  • Allylic Bromination: Propene can also undergo allylic bromination to produce this compound .

Allyl bromide serves multiple purposes in various fields:

  • Organic Synthesis: It is widely used as an alkylating agent in the synthesis of pharmaceuticals such as methohexital and secobarbital.
  • Polymer Production: Employed in the manufacture of synthetic resins and polymers.
  • Agriculture: Utilized as a soil fumigant.
  • Chemical Intermediates: Functions as a precursor for producing other organometallic compounds like allylzinc bromide .

Studies have shown that allyl bromide interacts significantly with biological systems, particularly through its mutagenic effects. It has been observed to bind to DNA, leading to the formation of various adducts that may contribute to its carcinogenic potential. The interaction profile indicates that it reacts with nucleophilic sites on DNA bases, resulting in structural modifications that could initiate cancerous processes .

Allyl bromide shares similarities with several other compounds in the allylic halides category. Here are some comparable compounds:

CompoundChemical FormulaKey Characteristics
Allyl ChlorideC₃H₅ClLess reactive than allyl bromide; used similarly but generally considered safer.
Allyl IodideC₃H₅IMore reactive and potent mutagen compared to both allyl bromide and chloride.
Vinyl BromideC₂H₃BrSimilar structure but lacks the additional carbon; used in different synthetic applications.
1-BromopropaneC₃H₇BrA saturated compound; less reactive compared to unsaturated allylic halides.

Uniqueness: Allyl bromide is distinguished by its balance of reactivity and utility in organic synthesis compared to its halogen analogs. Its ability to form stable Grignard reagents further enhances its significance in various

Physical Description

Allyl bromide appears as a clear colorless to light yellow liquid with an irritating unpleasant odor. Flash point 30°F. Irritates eyes, skin, and respiratory system. Toxic by skin absorption. Denser than water and slightly soluble in water.
Liquid

Color/Form

Colorless to light yellow liquid

XLogP3

1.8

Boiling Point

158 °F at 760 mm Hg (USCG, 1999)
70.1 °C
71.3 °C at 760 mm Hg

Flash Point

28 °F (USCG, 1999)
30 °F (-1 °C)

Vapor Density

4.17 (Air = 1)

Density

1.4161 at 68 °F (USCG, 1999)
1.398 at 20 °C/4 °C

LogP

1.79 (LogP)
log Kow = 1.79

Odor

Unpleasant, pungent

Melting Point

-182 °F (USCG, 1999)
-119.0 °C
-119 °C

UNII

FXQ8X2F74Z

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (91.8%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (98.36%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (95.08%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (27.87%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (65.57%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H340 (27.87%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (34.43%): May cause cancer [Danger Carcinogenicity];
H400 (96.72%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

140 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

106-95-6

Wikipedia

Allyl bromide

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Reaction of hydrogen bromide and allyl alcohol; partial dehydrobromination of dibromopropane and separation of isomers.
Prepared from hydrobromic acid and allyl alcohol; ... from triphenylphosphite, allyl alcohol and benzyl bromide.

General Manufacturing Information

All other basic organic chemical manufacturing
1-Propene, 3-bromo-: ACTIVE

Storage Conditions

Separate from oxidizing materials, alkalies. Store in cool, dry, well-ventilated location.
Keep tightly closed.

Interactions

In rats, cysteine magnesium nitrate and cysteine magnesium acetate administration ip resulted in 17-33% higher survival rate following allyl bromide poisoning than did cysteine administration. Cysteine magnesium bromide was as effective as cysteine against allyl bromide poisoning.

Dates

Modify: 2023-08-15
Leonard et al. SF2312 is a natural phosphonate inhibitor of Enolase. Nature Chemical Biology, doi: 10.1038/nchembio.2195, published online 10 October 2016
Blumke et al. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides. Nature Chemistry, doi: 10.1038/nchem.590, published online 24 March 2010 http://www.nature.com/nchem

Explore Compound Types